![molecular formula C5H7Br B6611791 (1-bromoethenyl)cyclopropane CAS No. 1935324-63-2](/img/structure/B6611791.png)
(1-bromoethenyl)cyclopropane
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Overview
Description
(1-Bromoethenyl)cyclopropane, also known as 1-bromocyclopropane, is a cyclic organic compound with the chemical formula C3H5Br. It is a colorless, flammable liquid that is soluble in most organic solvents. It is a versatile reagent for organic synthesis, and has been used in a variety of scientific research applications.
Scientific Research Applications
1-Bromocyclopropane has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of cyclopropyl bromides, and as a source of bromine for the synthesis of brominated compounds. It has also been used in the synthesis of optically active cyclopropanes, and in the preparation of cyclopropylboronic acids.
Mechanism of Action
The mechanism of action of (1-bromoethenyl)cyclopropanepropane is not well understood. It is believed to undergo a bimolecular nucleophilic substitution reaction, in which the bromine atom is replaced by a nucleophile. This reaction is believed to be facilitated by Lewis acid catalysts, such as zinc chloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1-bromoethenyl)cyclopropanepropane are not well understood. It is believed to be metabolized in the liver, and to be excreted in the urine. It is also believed to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Advantages and Limitations for Lab Experiments
1-Bromocyclopropane has several advantages for laboratory experiments. It is a versatile reagent for organic synthesis, and can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is a flammable liquid and must be handled with caution. In addition, the reaction is exothermic, and the product must be isolated by distillation.
Future Directions
There are several potential future directions for the use of (1-bromoethenyl)cyclopropanepropane. It could be used as a starting material for the synthesis of other cyclopropyl compounds, such as cyclopropyl bromides, cyclopropylboronic acids, and optically active cyclopropanes. It could also be used in the synthesis of brominated compounds, such as brominated polymers and brominated organic compounds. Finally, it could be used as a reagent in organic synthesis, for the synthesis of biologically active compounds.
Synthesis Methods
The synthesis of (1-bromoethenyl)cyclopropanepropane involves the reaction of bromine with cyclopropene. This reaction is typically conducted in a solvent such as dichloromethane, and is catalyzed by a Lewis acid such as zinc chloride. The reaction is exothermic, and the product is typically isolated by distillation.
properties
IUPAC Name |
1-bromoethenylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-4(6)5-2-3-5/h5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOJJUDKSYXHAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CC1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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